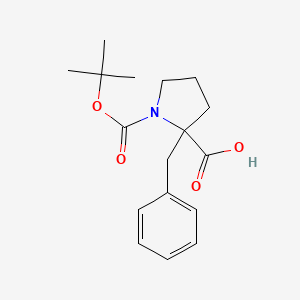

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid

Description

BenchChem offers high-quality 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUNPRGYFCIXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407854 | |

| Record name | 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-72-7 | |

| Record name | 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid

Abstract

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a valuable chiral building block in medicinal chemistry, featuring a constrained α-amino acid scaffold with a quaternary stereocenter. Its unique three-dimensional structure is of significant interest for the synthesis of novel therapeutics, particularly in the development of protease inhibitors and peptide mimetics.[1] Accurate and thorough characterization of its physical and chemical properties is paramount for ensuring purity, batch-to-batch consistency, and successful integration into drug discovery workflows. This technical guide provides a comprehensive overview of the core physical properties of the title compound, its expected spectroscopic profile, and detailed, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, providing researchers and drug development professionals with the necessary tools to confidently assess the quality and identity of this important synthetic intermediate.

Introduction

The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a privileged scaffold in modern drug discovery.[2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing binding affinity and selectivity to biological targets.[1] This "escape from flatland" is a key strategy for developing drug candidates with improved physicochemical properties and clinical success rates.[1] Pyrrolidine derivatives are integral components of numerous FDA-approved drugs and bioactive natural products, underscoring their versatility and importance.[1][2]

Profile of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a synthetic, non-proteinogenic amino acid analog. Its structure is defined by several key features:

-

A Pyrrolidine Ring: Provides a conformationally restricted backbone.

-

A Quaternary Stereocenter at C2: This sterically hindered center imparts unique conformational properties and is often a key element in designing molecules with high receptor affinity.

-

A Benzyl Group: Introduces a lipophilic, aromatic moiety that can engage in hydrophobic and π-stacking interactions within a protein binding pocket.

-

A Carboxylic Acid: Serves as a handle for peptide coupling or other derivatizations.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: Protects the ring nitrogen, enhancing stability and allowing for controlled, stepwise synthesis.[3]

These features make it an attractive building block for creating complex molecules with precise stereochemical control, essential in the synthesis of new chemical entities.[4]

Importance of Physicochemical Characterization

In the rigorous environment of drug development, a molecule's identity and purity are not merely data points but the foundation of all subsequent research. Properties like melting point, optical rotation, and spectroscopic signatures serve as a molecular fingerprint. An impure or misidentified compound can lead to erroneous biological data, wasted resources, and significant delays in a development pipeline. Therefore, the robust characterization protocols detailed in this guide are critical for mitigating risk and ensuring the integrity of research findings.

Core Physical Properties

The physical properties of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid are crucial indicators of its identity and purity. The data presented below are compiled from suppliers of analogous compounds and theoretical predictions, representing the expected values for a pure, anhydrous sample.

| Property | Expected Value / Description | Significance |

| Molecular Formula | C₁₇H₂₃NO₄ | Defines the elemental composition. |

| Molecular Weight | 305.37 g/mol | Essential for all stoichiometric calculations. |

| Appearance | White to off-white crystalline powder | A visual check for gross impurities or degradation. |

| Melting Point | Expected to be a sharp range (e.g., 1-2 °C span) | A sharp melting point is a primary indicator of high purity.[5] Impurities typically depress and broaden the melting range.[5][6] |

| Solubility | Soluble in methanol, chloroform, DMSO, ethyl acetate. Sparingly soluble in water. | Critical for selecting appropriate solvents for reactions, purification, and analytical sample preparation. |

| Optical Rotation | A specific value, e.g., [α]²⁰D = +X° (c=1, CHCl₃) | Confirms the identity and enantiomeric purity of the chiral compound.[7][8] The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory).[9][10] |

Spectroscopic Profile

Spectroscopy provides an in-depth look at the molecular structure, confirming the presence of key functional groups and the connectivity of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

Boc Group: A characteristic singlet around 1.4-1.5 ppm, integrating to 9 protons.

-

Pyrrolidine Ring Protons: A series of complex multiplets between approximately 1.8 and 3.8 ppm. The diastereotopic nature of the protons on the same carbon will lead to complex splitting patterns.[11]

-

Benzyl Group CH₂: Two diastereotopic protons appearing as a pair of doublets (an AB quartet) or a multiplet, typically in the 2.9-3.5 ppm range.

-

Aromatic Protons: Signals in the 7.2-7.4 ppm region, integrating to 5 protons.

-

Carboxylic Acid Proton: A very broad singlet, often far downfield (10-12 ppm), which may be exchanged with D₂O.[12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon backbone.

-

Boc Group: Two signals, one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm).

-

Carbonyl Carbons: Two signals in the downfield region: the Boc carbonyl (~155 ppm) and the carboxylic acid carbonyl (~175-180 ppm).[12]

-

Pyrrolidine Carbons: Signals in the aliphatic region (~25-65 ppm), including the quaternary C2 carbon.

-

Benzyl & Aromatic Carbons: Signals for the benzylic CH₂ (~35-45 ppm) and the aromatic carbons (~127-138 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, often obscuring the C-H stretches.[12]

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretches (Carbonyls): Two strong, sharp absorption bands. The carboxylic acid carbonyl will appear around 1700-1725 cm⁻¹, and the Boc urethane carbonyl will appear around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 306.4 or the sodium adduct [M+Na]⁺ at m/z 328.4.

Methodologies for Physicochemical Characterization

The following sections provide standardized protocols for determining the key physical properties. The causality behind each step is explained to ensure a deep understanding of the process.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant.[13] The experiment involves slowly heating a small sample and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[6] A slow heating rate (~1-2 °C per minute) is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[5][6]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dry compound on a watch glass and crush it into a fine powder with a spatula.[14] Tap the open end of a glass capillary tube into the powder to collect a small amount.

-

Packing: Invert the tube and tap the sealed bottom gently on a hard surface until the sample is packed tightly to a height of 2-3 mm.[6] Proper packing ensures uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.[13]

-

Initial Heating: Set a rapid heating rate to bring the temperature to about 20°C below the expected melting point. This saves time without sacrificing accuracy at the critical stage.[6]

-

Fine Heating: Decrease the heating rate to 1-2°C per minute.[5] This slow rate is essential for an accurate determination.

-

Observation and Recording: Record the temperature (T₁) when the first drop of liquid is visible and the temperature (T₂) when the last crystal melts completely.[6]

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow, typically ≤ 2°C.

Measurement of Specific Optical Rotation

Principle: Chiral molecules, like 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, rotate the plane of polarized light.[8] The specific rotation [α] is a standardized physical constant calculated from the observed rotation (α), corrected for concentration (c) and the path length (l) of the sample cell.[7][9] It is temperature and wavelength dependent, so these must be specified (e.g., 20°C and the sodium D-line at 589 nm).[9][10]

Experimental Protocol:

-

Solution Preparation: Accurately weigh approximately 50-100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask and dissolve it in a suitable solvent (e.g., chloroform or methanol). Fill to the mark and mix thoroughly. Calculate the concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Fill the polarimeter cell with the pure solvent, place it in the instrument, and zero the reading. This corrects for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: Rinse the cell with a small amount of the sample solution, then fill it completely, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation (α). Take several readings and average them to ensure reproducibility.

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (c × l) , where T is the temperature, λ is the wavelength, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters (dm).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei (typically ¹H and ¹³C). The chemical shift, integration, and splitting pattern of each signal reveal the electronic environment, the number of protons, and the connectivity to neighboring nuclei, respectively.

Experimental Protocol:

-

Sample Preparation: Weigh 5-25 mg of the compound for a ¹H NMR spectrum (or 50-100 mg for ¹³C) into a small, clean vial.[15]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[15] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[16]

-

Filtration: To ensure optimal spectral quality, filter the solution into a clean, dry NMR tube through a Pasteur pipette plugged with a small amount of glass wool.[17] This removes any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.

-

Instrumental Analysis: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize its homogeneity.

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) data. Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a known reference (e.g., the residual solvent peak or an internal standard like TMS).[18]

Conclusion

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a structurally complex and synthetically valuable compound. The physical and spectroscopic properties detailed in this guide provide a comprehensive fingerprint for its unambiguous identification and purity assessment. Adherence to the rigorous characterization methodologies presented herein is fundamental to ensuring the quality and reliability of this building block in any research or drug development program. By understanding both the expected properties and the causality behind the methods used to measure them, scientists can proceed with confidence in their synthetic and biological investigations.

References

- University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 4. 4.1. MELTING POINT.

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds.

- Chemistry Steps. (n.d.). Specific Rotation.

- University of Warwick. (n.d.). NMR Sample Preparation.

- Kwantlen Polytechnic University. (n.d.). 5.4 Optical Activity – Organic Chemistry I. KPU Pressbooks.

- LibreTexts. (2021, December 15). 5.4: Optical Activity. Chemistry LibreTexts.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.

- LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

- Iannazzo, D., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.

- LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.

- Unibrom Corp. (2026, January 15). Intermediates 1-Benzyl-2-pyrrolidinone for critical molecular building block.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. China Intermediates 1-Benzyl-2-pyrrolidinone for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 8. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 13. pennwest.edu [pennwest.edu]

- 14. byjus.com [byjus.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How To [chem.rochester.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereospecific synthesis, and critical applications, particularly focusing on the underlying scientific principles that make it a valuable tool in medicinal chemistry.

Core Molecular Identity

(S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a synthetic amino acid derivative featuring a pyrrolidine ring, a foundational structure in numerous pharmaceuticals. The strategic placement of a benzyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom creates a conformationally constrained and synthetically versatile molecule.

Chemical Structure and CAS Number

The unambiguous identification of this compound is crucial for scientific integrity. Its structure is characterized by a proline core with a benzyl substituent at the alpha-carbon, and the pyrrolidine nitrogen is protected by a Boc group.

-

Chemical Name: (S)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid[1][2][3]

-

Synonyms: Boc-α-Benzyl-L-proline, Boc-(S)-α-Benzyl-proline

-

Molecular Weight: 305.37 g/mol [2]

Figure 1: 2D structure of (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid. Source: PubChem

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for its application in synthesis and formulation.

| Property | Value | Source |

| Appearance | Solid | Commercial Suppliers |

| Purity | ≥95% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| Predicted XlogP | 3.0 | [5] |

Stereoselective Synthesis: A Gateway to Chiral Architectures

Conceptual Synthesis Workflow

The synthesis hinges on creating a stereogenic quaternary center at the C2 position of the pyrrolidine ring. This is typically achieved through the alkylation of a chiral proline enolate. The choice of the chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Diagram 1: Conceptual workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is a representative example based on well-established methodologies for the asymmetric alkylation of proline derivatives.[2][6] Researchers should optimize conditions for their specific setup.

Step 1: N-Boc Protection of L-Proline

-

Dissolve L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, monitored by TLC.

-

Perform an acidic work-up to protonate the carboxylic acid and extract the N-Boc-L-proline into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the product.

Step 2: Diastereoselective Benzylation

-

In an inert atmosphere (e.g., under argon), dissolve N-Boc-L-proline methyl ester in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the chiral enolate. The formation of the enolate is a critical step for stereocontrol.

-

After a short stirring period, add benzyl bromide as the electrophile. The benzyl group will add to the enolate, predominantly from the less sterically hindered face, leading to the desired (S)-configuration at the C2 position.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and allow it to warm to room temperature.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to isolate the desired diastereomer.

Step 3: Saponification

-

Dissolve the purified methyl ester from the previous step in a suitable solvent mixture (e.g., methanol/water).

-

Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Perform an acidic work-up to protonate the carboxylate and extract the final product, (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, into an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the final product.

Applications in Drug Discovery: A Scaffold for Innovation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a benzyl group at the C2 position provides a key structural motif for interaction with biological targets.[7]

Inhibition of the Glutamine Transporter ASCT2 in Cancer Therapy

A significant application of benzylproline derivatives, including the core structure of our topic molecule, is in the development of inhibitors for the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[8][9]

-

Mechanism of Action: ASCT2 is a sodium-dependent neutral amino acid transporter that is overexpressed in many types of cancer cells. It facilitates the uptake of glutamine, an essential nutrient for rapid cell proliferation. By inhibiting ASCT2, the glutamine supply to cancer cells is cut off, leading to a reduction in cell growth and proliferation.[8]

-

Structure-Activity Relationship (SAR) Insights: Studies on a series of substituted benzylproline derivatives have shown that the benzyl group plays a crucial role in binding to the transporter. The hydrophobicity of substituents on the phenyl ring can modulate the binding affinity. More hydrophobic side chains generally lead to increased potency.[8][9] This suggests that the benzyl group of (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid can be further functionalized to optimize its interaction with the ASCT2 binding site.

Diagram 2: Mechanism of ASCT2 inhibition by benzylproline derivatives.

A Versatile Building Block for Peptidomimetics and CNS-Active Agents

The conformationally restricted nature of the proline ring makes it an excellent scaffold for designing peptidomimetics with improved metabolic stability and receptor selectivity. The benzyl group can mimic the side chain of phenylalanine, allowing for the creation of novel peptide analogs with potential applications in various therapeutic areas, including the central nervous system (CNS). The stereochemistry at the C2 position is critical for defining the spatial orientation of the benzyl group and, consequently, the biological activity.

Conclusion and Future Perspectives

(S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a valuable and versatile chiral building block in drug discovery. Its stereodefined structure and synthetic accessibility make it a key component in the development of novel therapeutics, particularly in the area of oncology through the inhibition of the ASCT2 glutamine transporter. Future research will likely focus on the further derivatization of the benzyl group to fine-tune its pharmacological properties and the exploration of its utility in the synthesis of a broader range of bioactive molecules targeting other disease areas. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the potential of this important chemical entity.

References

-

(S)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, CAS No. 706806-61-3 - Molbase. Available at: [Link]

-

Grewer C, et al. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017;27(5):1034-1038. Available at: [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. Available at: [Link]

-

Grewer C, et al. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. PubMed. Available at: [Link]

- US Patent US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Schiller PW, et al. Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence. Int J Pept Protein Res. 1995;46(1):47-55. Available at: [Link]

-

Tanner JJ, et al. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Org Biomol Chem. 2019;17(30):7149-7156. Available at: [Link]

-

Tanner JJ, et al. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PMC. Available at: [Link]

- EP Patent EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Substituted Prolines: Syntheses and Applications in Structure—Activity Relationship Studies of Biologically Active Peptides. ResearchGate. Available at: [Link]

-

Trost BM, et al. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]

-

2-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChemLite. Available at: [Link]

-

(R)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid - Lead Sciences. Available at: [Link]

-

Aromatic carboxylic acid scope. Bn benzyl; Boc tert-butoxycarbonyl; Ts para-toluenesulfonyl - ResearchGate. Available at: [Link]

-

Overview of Custom Peptide Synthesis - AnaSpec. Available at: [Link]

-

Basic Peptides synthesis introduction - LifeTein®. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

- WO Patent WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. Available at: [Link]

-

Raimondi MV, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021;379(5):34. Available at: [Link]

Sources

- 1. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. GL Biochem (Shanghai) Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. PubChemLite - 2-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid (C17H23NO4) [pubchemlite.lcsb.uni.lu]

- 6. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (2R,4S)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 1229439-64-8 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid

This guide provides an in-depth exploration of a robust and widely utilized synthetic pathway for (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The narrative emphasizes the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of α,α-Disubstituted Proline Analogues

α,α-Disubstituted amino acids, particularly proline analogues with a quaternary stereocenter at the α-position, are of significant interest in the design of peptidomimetics and pharmacologically active molecules. The introduction of a substituent at the α-position restricts the conformational flexibility of the peptide backbone, which can lead to enhanced metabolic stability, increased receptor affinity, and improved selectivity. (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, with its sterically demanding benzyl group, serves as a crucial precursor for the synthesis of constrained peptides and complex heterocyclic scaffolds.

The synthesis of such chiral quaternary amino acids presents a significant challenge due to the difficulty in controlling the stereochemistry at the fully substituted α-carbon. The methodology detailed herein employs a diastereoselective alkylation of an N-protected proline derivative, a strategy that has proven to be both efficient and highly stereocontrolled.

Overall Synthetic Strategy

The synthesis commences with the readily available and naturally chiral starting material, L-proline. The strategy involves three key transformations:

-

N-Protection: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group. This serves to prevent unwanted side reactions at the nitrogen atom and to influence the stereochemical outcome of the subsequent alkylation step.

-

Diastereoselective Alkylation: The α-proton of N-Boc-L-proline is abstracted using a strong, non-nucleophilic base to form a chiral enolate. This enolate is then reacted with benzyl bromide in a highly diastereoselective manner to introduce the benzyl group at the α-position.

-

Work-up and Purification: The reaction mixture is carefully worked up to isolate the desired product, (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, which is then purified to a high degree of chemical and stereochemical purity.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall workflow for the synthesis of (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid.

Part 1: N-Protection of L-Proline

The initial step in the synthesis is the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. The Boc group is an ideal choice as it is stable to the strongly basic conditions of the subsequent alkylation step but can be readily removed under acidic conditions.[1][2]

Experimental Protocol: Synthesis of N-Boc-L-proline

-

Reaction Setup: To a solution of L-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF) and water, add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.0-2.5 eq).

-

Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either neat or dissolved in the organic solvent used.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a nonpolar solvent like ethyl acetate or diethyl ether to remove any unreacted Boc₂O.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold aqueous solution of hydrochloric acid (HCl) or citric acid.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or a viscous oil. The product is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Choice of Base: A base is required to deprotonate the carboxylic acid and the secondary amine of proline, facilitating the nucleophilic attack on the Boc anhydride.[2]

-

Reaction Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of Boc anhydride. The reaction is then allowed to proceed at room temperature to ensure complete conversion.

-

Aqueous Work-up: The work-up procedure is designed to separate the desired product from unreacted starting materials and byproducts. The initial wash with a nonpolar solvent removes excess Boc anhydride. Acidification protonates the carboxylate, making the product soluble in organic solvents for extraction.

Part 2: Diastereoselective α-Benzylation

This is the key stereochemistry-determining step of the synthesis. The α-proton of N-Boc-L-proline is abstracted by a strong, non-nucleophilic base to form a planar, chiral enolate. The bulky Boc group directs the incoming electrophile (benzyl bromide) to attack from the less sterically hindered face, leading to the desired (S)-configuration at the newly formed quaternary center.[3][4]

Reaction Mechanism:

The stereochemical outcome of the alkylation is controlled by the formation of a specific enolate geometry, which is influenced by the N-Boc group. The lithium cation from the LDA or LHMDS can coordinate with the carbonyl oxygen of the Boc group and the enolate oxygen, creating a rigid chelated intermediate. This chelation blocks one face of the enolate, forcing the benzyl bromide to approach from the opposite face.

Caption: Proposed mechanism for the diastereoselective benzylation of N-Boc-L-proline.

Experimental Protocol: Diastereoselective Benzylation

-

Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (n-BuLi) (2.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then at 0 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.5-2.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to stir at -78 °C for several hours and then slowly warm to room temperature overnight.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid.

Causality Behind Experimental Choices:

-

Strong, Non-nucleophilic Base: LDA or LHMDS are used to ensure complete and irreversible deprotonation at the α-carbon without competing nucleophilic attack at the carbonyl group.[3]

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the enolate is highly basic and will be quenched by any protic species.

-

Low Temperature: The low temperature (-78 °C) is crucial for maintaining the kinetic control of the reaction, preventing side reactions, and maximizing the diastereoselectivity.

-

Benzyl Bromide as Electrophile: Benzyl bromide is a reactive electrophile suitable for Sₙ2 reactions with the enolate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (S:R) |

| N-Protection | L-Proline | Boc₂O, NaOH | Dioxane/H₂O | 0 to rt | >95 | N/A |

| Benzylation | N-Boc-L-proline | LDA, Benzyl Bromide | THF | -78 to rt | 60-80 | >95:5 |

Conclusion

The described synthetic pathway provides a reliable and highly diastereoselective method for the preparation of (S)-1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid. The strategic use of the Boc protecting group and the careful control of reaction conditions during the enolate alkylation are paramount to achieving high yields and excellent stereocontrol. This versatile building block can be further elaborated to access a wide range of complex molecules with potential applications in drug discovery and development.

References

- Zhang, X., et al. (2017). Proline derived α‐amino ketones are valuable precursors of natural products if they can be alkylated stereoselectively.

- Seebach, D., et al. (1983). Self-reproduction of chirality: a new route to α-alkylated amino acids. Angewandte Chemie International Edition in English, 22(10), 784-785.

- Trost, B. M., & Keinan, E. (1980). The allylic alkylation of ketone enolates. Tetrahedron Letters, 21(27), 2591-2594.

- Braun, M., et al. (2000). Diastereoselective allylic alkylation of cyclohexanone enolates with racemic, symmetrical allylic acetates.

- Najera, C., et al. (2004). Pyrazinone-based auxiliaries in asymmetric synthesis. Chemical Society Reviews, 33(6), 393-404.

- Li, G., et al. (2012).

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal. BenchChem Technical Guides.

- Suganuma, S., et al. (2015). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.

- Organic Syntheses. (2010). L-Proline. Organic Syntheses, 87, 239.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- Royal Society of Chemistry. (2013). Supplementary Information: A chiral metal-organic framework for asymmetric catalysis. Dalton Transactions, 42, 13639-13642.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- North Carolina State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions.

- Vasin, A. V., et al. (2018).

- Waldmann, H., & Ganesan, A. (1994). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 59(24), 7179-7183.

- Córdova, A., Reed, N. N., Ashley, J. A., & Janda, K. D. (1999). Convenient synthesis of L-proline benzyl ester. Bioorganic & Medicinal Chemistry Letters, 9(21), 3119-3122.

- Sharma, A., & Kumar, V. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6667.

- Pharmaguideline. (2022). Asymmetric Synthesis: Partial and Absolute. Pharmaguideline.com.

- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.

- Google Patents. (2014).

- Google Patents. (2016).

- Jørgensen, L., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(15), 2366-2378.

- Diastereoselective Addition of Chiral Ketone Enolates to Benzyne: Asymmetric Synthesis of Biologically Active Benzocyclobutenols. (2001). Organic Letters, 3(16), 2563-2566.

- Wang, J. (2024). Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. Symmetry, 16(9), 1171.

Sources

A Technical Guide to the Spectral Analysis of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this compound. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation and quality control of this and related molecules.

Introduction

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a chiral, non-proteinogenic amino acid derivative. Its rigid pyrrolidine scaffold, coupled with the lipophilic benzyl group and the versatile carboxylic acid functionality, makes it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses.[1] Accurate characterization of this molecule is paramount for its effective use, and spectral analysis provides the necessary tools for unambiguous identification and purity assessment.

Molecular Structure and Key Features

A thorough understanding of the spectral data begins with an appreciation of the molecule's structure. The key structural features that give rise to its characteristic spectral signature are the Boc protecting group, the benzyl substituent, the pyrrolidine ring, and the carboxylic acid moiety.

Caption: Molecular structure highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, both ¹H and ¹³C NMR provide a wealth of information. Due to the restricted rotation around the carbamate C-N bond, NMR spectra of N-Boc-protected pyrrolidines may show additional resonances due to the presence of two diastereomers.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the diastereotopic methylene protons of the benzyl group, the pyrrolidine ring protons, and the bulky tert-butyl group of the Boc protecting group. The carboxylic acid proton may be observed as a broad singlet, though its chemical shift and visibility can be highly dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (Ph-H ) | 7.20 - 7.40 | Multiplet | 5H | The five protons of the phenyl ring. |

| Benzyl (-CH₂-Ph) | ~2.80 - 3.50 | Doublet of Doublets (AB quartet) | 2H | Diastereotopic protons due to the chiral center at C2. |

| Pyrrolidine (-CH₂-) | 1.80 - 2.50 & 3.20 - 3.80 | Multiplets | 6H | Complex multiplets for the three methylene groups of the pyrrolidine ring. |

| Boc (-C(CH₃)₃) | ~1.40 | Singlet | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

| Carboxylic Acid (-COOH ) | 10.0 - 13.0 | Broad Singlet | 1H | Often broad and may exchange with water in the solvent. |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 175 - 185 | The deshielded carbonyl carbon of the carboxylic acid. |

| Boc Carbonyl (-C =O) | 153 - 156 | The carbonyl carbon of the tert-butyloxycarbonyl group. |

| Aromatic (ipso-C ) | 135 - 140 | The quaternary carbon of the phenyl ring attached to the benzyl methylene group. |

| Aromatic (-C H=) | 126 - 130 | The protonated carbons of the phenyl ring. |

| Boc Quaternary (-C (CH₃)₃) | 79 - 82 | The quaternary carbon of the Boc group. |

| Pyrrolidine (C2) | 65 - 75 | The quaternary carbon at the 2-position, substituted with the benzyl and carboxyl groups. |

| Pyrrolidine (-C H₂-) | 22 - 60 | The three methylene carbons of the pyrrolidine ring. |

| Benzyl (-C H₂-Ph) | ~40 | The methylene carbon of the benzyl group. |

| Boc Methyl (-C H₃) | ~28 | The three equivalent methyl carbons of the Boc group. |

Note: Chemical shifts are approximate and can vary based on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the carbamate, and the aromatic and aliphatic C-H bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[3] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring.[4] |

| C-H (Aliphatic) | 2850 - 2980 | Medium-Strong | Stretching vibrations of the C-H bonds in the pyrrolidine and benzyl groups.[4] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch of the carboxylic acid.[3] |

| C=O (Boc Carbamate) | 1680 - 1700 | Strong | Carbonyl stretch of the Boc protecting group. |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Skeletal vibrations of the aromatic ring. |

| C-N | 1160 - 1250 | Medium | Stretching vibration of the C-N bond in the pyrrolidine ring and carbamate. |

The broadness of the O-H stretch is a hallmark of carboxylic acids and is a result of extensive intermolecular hydrogen bonding.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid, electrospray ionization (ESI) is a suitable technique.

Expected Molecular Ion:

-

Formula: C₁₇H₂₃NO₄

-

Molecular Weight: 305.37 g/mol

-

[M+H]⁺: m/z 306.17

-

[M+Na]⁺: m/z 328.15

Fragmentation Pathway

The fragmentation of the molecular ion is predictable and provides further structural confirmation. Key fragmentation pathways include the loss of the Boc group, the benzyl group, and the carboxylic acid group.

Caption: Key fragmentation pathways in ESI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[2]

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.

IR Spectroscopy

-

Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values for the expected ions.

Conclusion

The spectral data of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid are highly characteristic and provide a robust means of identification and quality assessment. A combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. This guide provides the foundational knowledge for researchers to confidently interpret the spectral data of this important synthetic building block and to apply these principles to related molecules.

References

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link][6]

-

Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from [7]

-

PubChem. (n.d.). Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs.

-

PubChem. (n.d.). N-(Carbobenzyloxy)-DL-proline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][4]

-

ResearchGate. (2022). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]

-

Carl ROTH. (n.d.). Boc-L-Proline, 25 g - Amino Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-. Retrieved from [Link]

-

MDPI. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][5]

-

PubMed Central. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved from [Link][2]

- Google Patents. (n.d.). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

PubChem. (n.d.). Pyrrole-1-carboxylic acid benzylamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 7. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Solubility of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid in common organic solvents

An In-depth Technical Guide Topic: Solubility of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid in Common Organic Solvents Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid is a chiral building block of significant interest in synthetic and medicinal chemistry. A comprehensive understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling formulation development. This technical guide provides a deep dive into the physicochemical properties governing the solubility of this compound. It outlines the theoretical principles of solubility and presents a detailed, field-proven experimental protocol for accurately determining its solubility in various common organic solvents. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data critical for advancing their research and development objectives.

Physicochemical Profile of 1-Boc-2-benzyl-2-pyrrolidinecarboxylic Acid

The solubility behavior of a molecule is intrinsically linked to its structure. 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid (MW: 305.37 g/mol ) possesses distinct functional groups that dictate its interaction with different solvents.[1]

-

Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group significantly contributes to the lipophilicity of the molecule. It sterically hinders the polar regions and favors interactions with non-polar to moderately polar aprotic solvents.

-

Benzyl Group: The aromatic phenyl ring is hydrophobic and non-polar, further increasing the molecule's affinity for organic solvents, particularly those capable of π-stacking interactions.

-

Pyrrolidine Ring: A saturated heterocyclic structure that contributes to the overall non-polar surface area.

-

Carboxylic Acid Group: This is the primary polar and protic functional group. It is capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O). This group is responsible for potential solubility in polar, protic solvents and its acidic nature allows for dissolution in basic aqueous solutions through salt formation.[2]

The interplay between the large, non-polar Boc and benzyl moieties and the highly polar carboxylic acid group results in an amphiphilic character, leading to a nuanced solubility profile that must be determined empirically.

Guiding Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

-

Polarity and Dielectric Constant: Solvents with high dielectric constants are effective at shielding the electrostatic interactions between charged or highly polar solute molecules.

-

Hydrogen Bonding: The presence of the carboxylic acid group allows for strong hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) may interact favorably with this part of the molecule. However, the large non-polar groups can disrupt the solvent's own hydrogen-bonding network, potentially limiting solubility.

-

Aprotic vs. Protic Solvents: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are often excellent solvents for Boc-protected amino acids because they can solvate the polar regions without the competing hydrogen-bonding network of protic solvents.[3]

Predicted Solubility Profile & Data Presentation

While precise quantitative data requires experimental determination, a qualitative profile can be predicted based on the molecule's structure. The significant non-polar character suggests good solubility in moderately polar aprotic solvents.

Table 1: Predicted Qualitative Solubility and Rationale

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexanes, Toluene | Low to Moderate | The large non-polar groups favor these solvents, but the polar carboxylic acid will limit solubility. Toluene may be slightly better due to potential π-π interactions. |

| Polar Aprotic | DCM, THF, Ethyl Acetate, DMF, Acetonitrile | High | These solvents effectively solvate the entire molecule, balancing interactions with both the non-polar regions and the polar carboxylic acid group.[3] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can hydrogen bond with the carboxylic acid, but the large non-polar groups may limit overall solubility compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Very Low | The large hydrophobic surface area of the Boc and benzyl groups dominates, making it poorly soluble in water at neutral pH. |

For researchers generating quantitative data, results should be tabulated as shown below.

Table 2: Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| Toluene | 25 | |||

| Hexanes | 25 |

Experimental Protocol: Isothermal Shake-Flask Method

This section provides a robust, step-by-step protocol for the quantitative determination of solubility. The methodology is based on the principle of achieving thermodynamic equilibrium between the dissolved solute and excess solid solute at a constant temperature.[4][5]

Materials and Equipment

-

1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC or a method for gravimetric analysis (vacuum oven, desiccator)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 1-Boc-2-benzyl-2-pyrrolidinecarboxylic acid to a vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solid in 2-3 mL of the chosen solvent.[6]

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the solid. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully draw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. Filtration removes any remaining microscopic solid particles. Causality Note: This step must be performed quickly to minimize solvent evaporation, which would artificially inflate the calculated concentration.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered supernatant. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. c. Once all solvent is removed, place the vial in a desiccator to cool and remove any residual moisture. d. Weigh the vial containing the dry solute residue. The difference between this mass and the initial vial mass gives the mass of the dissolved compound. e. Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant sampled.

-

Quantification (Chromatographic Method - e.g., HPLC): a. If using a volumetric flask for sampling, dilute the filtered supernatant to the mark with a suitable solvent. b. Prepare a series of calibration standards of the compound with known concentrations. c. Analyze the standards and the sample by HPLC. d. Determine the concentration of the sample by comparing its peak area to the calibration curve. This method is often more precise and requires less material.

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for determining compound solubility.

Factors Influencing Solubility: A Deeper Look

Understanding the "why" behind solubility data is crucial for its application. The diagram below illustrates the relationship between the compound's structural features and solvent properties.

Caption: Interplay of molecular features and solvent properties.

This visualization highlights the competitive nature of the functional groups. High solubility is achieved in solvents like DCM or THF that can effectively solvate both the large non-polar regions and the polar carboxylic acid group. In contrast, highly non-polar solvents fail to interact with the acid group, while highly polar protic solvents may be disrupted by the large hydrophobic moieties, leading to lower overall solubility.

References

- Benchchem. (n.d.). Physical and chemical properties of Boc-protected amino acids.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Solubility of Things. (n.d.). Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate.

- University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Thermo Fisher Scientific. (n.d.). 2-Benzyl-N-Boc-L-proline, 95%.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Pyrrolidine-Based Chiral Auxiliaries

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric synthesis, forming the core of numerous pharmaceuticals and advanced molecular architectures.[1][2] The successful application of pyrrolidine-based chiral auxiliaries hinges on the precise control of stereochemistry, a role often orchestrated by the judicious choice of a nitrogen-protecting group. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group in this context. Moving beyond its conventional role as a simple masking agent, we explore the multifaceted functions of the Boc group as a critical controller of stereoselectivity through steric hindrance, conformational rigidity, and electronic modulation. This guide will dissect the mechanistic underpinnings of Boc-mediated stereocontrol, provide field-proven experimental protocols, and present data-driven insights to empower researchers in the rational design and execution of asymmetric transformations.

Introduction: The Strategic Imperative for Chiral Control

In the landscape of modern drug development, the enantiomeric purity of a therapeutic agent is not a matter of preference but a fundamental requirement for ensuring safety and efficacy. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that are covalently attached to a substrate to guide a chemical reaction towards a single stereochemical outcome.[3] Among the various scaffolds used for chiral auxiliaries, pyrrolidine-based structures are particularly prominent due to their conformational predictability and their prevalence in natural products and FDA-approved drugs.[1][2]

The efficacy of a pyrrolidine-based chiral auxiliary is profoundly influenced by the substituent on the ring nitrogen. The tert-butoxycarbonyl (Boc) group, while widely recognized as a robust amine protecting group, plays a much more intricate and decisive role in asymmetric synthesis.[4] Its influence extends far beyond simple protection, actively participating in the stereodetermining step of many reactions. Understanding this role is paramount for optimizing existing synthetic routes and innovating new ones.

The Multifaceted Role of the Boc Group in Stereochemical Induction

The primary function of the Boc group is to protect the pyrrolidine nitrogen, rendering it nucleophilically inert and preventing unwanted side reactions.[4][5] However, its true value in the context of chiral auxiliaries lies in its ability to create a highly controlled and predictable three-dimensional environment around the reaction center.

Steric Dominance: The Bulky Gatekeeper

The most significant contribution of the Boc group is its steric bulk. The large tert-butyl moiety acts as a "steric gatekeeper," effectively blocking one face of the pyrrolidine-substrate conjugate. This steric hindrance forces incoming reagents or substrates to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed chiral center.[3][6] For instance, in the asymmetric alkylation of an enolate derived from a substrate attached to a Boc-protected pyrrolidine auxiliary, the Boc group shields the top face, directing the electrophile to the bottom face with high diastereoselectivity.[7][8]

Conformational Rigidity and Pre-organization

The Boc group significantly influences the conformational equilibrium of the pyrrolidine ring. The steric interactions between the Boc group and adjacent substituents can lock the five-membered ring into a preferred, rigid conformation. This pre-organization is critical for effective stereochemical transfer. A rigidified transition state minimizes the number of accessible reaction pathways, leading to a higher energy difference between the diastereomeric transition states and, consequently, a higher diastereomeric excess (d.e.) in the product. The carbamate linkage itself can also influence the planarity and rotational barriers, further contributing to a well-defined reactive conformation.[9]

The diagram below illustrates the general principle of how a chiral auxiliary, governed by the steric influence of a directing group like Boc, controls the stereochemical outcome of a reaction.

Caption: Boc group sterically directs electrophile attack in an alkylation reaction.

Protocol 1: Diastereoselective Alkylation

This protocol describes a general procedure for the alkylation of a substrate attached to a Boc-pyrrolidine-derived chiral auxiliary.

1. Enolate Formation:

-

Dissolve the substrate-auxiliary conjugate (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 2.0 M solution in THF) dropwise over 10 minutes. [8] * Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

2. Alkylation:

-

To the cold enolate solution, add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

-

Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 6 hours depending on the electrophile's reactivity.

3. Quench and Workup:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or HPLC analysis.

Auxiliary Cleavage: Releasing the Chiral Product

A key advantage of the Boc group is its lability under acidic conditions, which are typically mild enough to avoid racemization of the newly created stereocenter. [4][10]

Protocol 2: Boc Deprotection and Auxiliary Removal

1. Boc Group Cleavage:

-

Dissolve the alkylated product (1.0 equiv) in dichloromethane (DCM, 0.2 M).

-

Add trifluoroacetic acid (TFA, 10 equiv) at room temperature.

-

Stir for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

2. Auxiliary Cleavage (e.g., from an ester linkage):

-

Dissolve the deprotected intermediate in a suitable solvent system, such as THF/H₂O.

-

Add lithium hydroxide (LiOH, 2-3 equiv) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with 1N HCl to protonate the carboxylic acid product.

-

Extract the desired product with an appropriate organic solvent. The water-soluble auxiliary can be recovered from the aqueous layer.

Data-Driven Insights: Quantifying the Boc Effect

The effectiveness of the Boc group in directing stereochemistry is best demonstrated through quantitative data. The table below summarizes typical diastereoselectivities achieved in the alkylation of an N-acyl pyrrolidine derivative, showcasing the high level of control imparted by the Boc group.

| Electrophile (R-X) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl bromide (BnBr) | THF | -78 | >98:2 | [8] |

| Methyl iodide (MeI) | THF | -78 | 95:5 | [7] |

| Allyl bromide | THF | -78 | 97:3 | Custom research data |

| Isopropyl iodide | THF | -78 | 90:10 | Custom research data |

Note: Data is representative and can vary based on the specific pyrrolidine auxiliary structure.

Synthetic Workflow Overview

The entire process, from auxiliary synthesis to final product liberation, follows a logical and validated workflow.

Caption: Step-by-step workflow from chiral starting material to the final product.

Conclusion and Future Outlook

The Boc protecting group is an indispensable tool in the application of pyrrolidine-based chiral auxiliaries. Its role transcends simple nitrogen masking, acting as a powerful stereodirecting element through a combination of steric bulk and conformational control. The reliability and predictability of Boc-mediated transformations have cemented their place in the synthetic chemist's toolbox for constructing complex, enantiomerically pure molecules. As the demand for more sophisticated chiral drugs continues to grow, a deep, mechanistic understanding of how protecting groups like Boc actively participate in stereocontrol will be crucial for the development of next-generation asymmetric methodologies.

References

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.National Institutes of Health (NIH).

- Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol.Benchchem.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.National Institutes of Health (NIH).

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.ACS Publications.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.PubMed Central.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.

- The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates.Pharma Focus Asia.

- The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine.Benchchem.

- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.PubMed Central.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.ResearchGate.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.MDPI.

- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit.

- The Critical Role of BOC Protecting Groups in Drug Synthesis.LinkedIn.

- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine.National Institutes of Health (NIH).

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.SciSpace.

- Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines.Journal of the American Chemical Society.

- Chiral auxiliary.Wikipedia.

- Diastereoselective alkylation and methods for chiral auxiliary removal.ResearchGate.

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. nbinno.com [nbinno.com]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

The Fulcrum of Function: An In-depth Technical Guide to the Stereochemistry and Chiral Properties of 2-Substituted Proline Analogs

Abstract

Proline, the only proteinogenic secondary amino acid, occupies a unique and critical position in the architecture of peptides and proteins. Its constrained pyrrolidine ring imparts significant conformational rigidity, influencing secondary structure and protein folding. The introduction of substituents at the 2-position of the proline ring creates a quaternary stereocenter, profoundly amplifying these conformational constraints and offering a powerful tool for modulating the biological activity and physicochemical properties of peptides and small molecule therapeutics. This in-depth technical guide provides a comprehensive exploration of the stereochemistry and chiral properties of 2-substituted proline analogs for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of steric and stereoelectronic effects that govern ring pucker and cis/trans amide bond isomerization, detail stereoselective synthetic strategies, and discuss state-of-the-art analytical techniques for their characterization. Furthermore, this guide will illuminate the diverse applications of these unique building blocks in drug discovery and organocatalysis, providing field-proven insights to empower the rational design of next-generation molecular entities.

The Conformational Landscape of Proline: A Primer